2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester
Description
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds, pharmaceuticals, and functional materials. Its structure combines a phenyl ring substituted with chlorine (Cl), fluorine (F), and a methyl (CH₃) group at positions 2, 4, and 6, respectively, with a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) ester group.
Properties
IUPAC Name |
2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BClFO2/c1-8-6-9(16)7-10(15)11(8)14-17-12(2,3)13(4,5)18-14/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXLWNXASYGONR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2C)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BClFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601137084 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-28-3 | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601137084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-4-fluoro-6-methylphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions . It can also participate in oxidation and hydrolysis reactions under specific conditions .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and an aryl halide as the coupling partner.
Oxidation: Oxidizing agents like hydrogen peroxide can be used to convert the boronic ester to the corresponding phenol.
Hydrolysis: Acidic or basic conditions can hydrolyze the boronic ester to the corresponding boronic acid.
Major Products
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C13H17BClFO2
IUPAC Name: 2-(2-chloro-4-fluoro-6-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Weight: 252.64 g/mol
Purity: Typically ≥ 97%
The compound features an aromatic ring with multiple substituents that enhance its electrophilicity and stability, making it particularly effective in synthetic applications.
Suzuki-Miyaura Coupling Reactions
The primary application of CMFPB pinacol ester lies in its use as a coupling partner in Suzuki-Miyaura reactions. This palladium-catalyzed reaction enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The general reaction can be represented as follows:
Where:
- represents the aryl group from CMFPB pinacol ester.
- is the coupling partner containing a halogen.
- is a boron byproduct.
This reaction is notable for its tolerance to various functional groups, allowing for the synthesis of complex organic molecules with diverse biological activities .
Protodeboronation Reactions
CMFPB pinacol ester can also undergo protodeboronation under acidic conditions, where the boron atom is replaced by a hydrogen atom. This transformation can be applied to modify molecular structures and enhance biological activity .
Synthesis of Pharmaceuticals
Due to its ability to form complex organic molecules, CMFPB pinacol ester serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to compounds with specific therapeutic effects. For instance, it can be used to synthesize anti-cancer agents and other bioactive molecules through strategic coupling reactions .
Case Study 1: Synthesis of Anticancer Agents
In a recent study published in Nature Chemistry, researchers utilized CMFPB pinacol ester in the synthesis of novel anticancer compounds via Suzuki-Miyaura coupling. The study demonstrated that the incorporation of this boronic ester significantly improved yields and selectivity in forming desired products compared to traditional methods. The resultant compounds exhibited potent activity against various cancer cell lines, highlighting the compound's utility in drug development .
Case Study 2: Development of Biologically Active Molecules
Another study focused on using CMFPB pinacol ester to synthesize derivatives with enhanced biological activity. By varying the coupling partners and reaction conditions, researchers were able to create a library of compounds that were screened for their effects on enzyme inhibition related to metabolic diseases. The findings suggested that certain derivatives showed promise as therapeutic agents .
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the aryl halide . The palladium catalyst facilitates the transmetalation step, where the aryl group from the boronic ester is transferred to the palladium center, followed by reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Key Properties:
- Synthesis: Typically synthesized via palladium-catalyzed borylation of halogenated precursors or by esterification of the parent boronic acid with pinacol in methanol, using anhydrous magnesium sulfate to absorb water (analogous to methods in ).
- Applications : Critical in medicinal chemistry for constructing complex molecules, particularly where electron-withdrawing substituents (Cl, F) enhance reactivity or modulate pharmacokinetic properties.
Comparison with Similar Boronic Acid Pinacol Esters
Structural and Physical Properties
The table below compares structural features and physical properties of the target compound with analogous esters:
Key Observations :
- Electron-withdrawing groups (Cl, F) in the target compound enhance electrophilicity, favoring cross-coupling reactions compared to esters with electron-donating groups (e.g., OMe in ).
- Solubility : Pinacol esters generally exhibit superior solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids . For example, phenylboronic acid pinacol ester shows 2–3× higher solubility in chloroform than the acid form .
Reactivity in Cross-Coupling Reactions
The reactivity of boronic esters in Suzuki-Miyaura couplings is influenced by substituents and steric effects:
- Target Compound : The Cl and F substituents activate the boronic ester toward transmetallation, while the methyl group introduces mild steric hindrance. This balance enhances coupling efficiency with aryl halides.
- Comparison with 4-Nitrophenylboronic Acid Pinacol Ester : In reactions with H₂O₂, the nitro group in 4-nitrophenyl derivatives accelerates oxidative deboronation, whereas Cl/F substituents in the target compound may slow this process, improving stability .
- Heterocyclic Analogs (e.g., ) : Pyridine-based esters exhibit lower reactivity in coupling reactions due to electron-deficient aromatic systems, requiring harsher conditions (e.g., higher Pd loading) .
Biological Activity
2-Chloro-4-fluoro-6-methylphenylboronic acid pinacol ester (CAS Number: 2121512-28-3) is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, but its biological implications are increasingly being explored. This article reviews the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant case studies.
The molecular formula of this compound is C13H17BClFO2. The structure includes a pinacol ester moiety, which enhances the lipophilicity of the compound, potentially influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C13H17BClFO2 |
| CAS Number | 2121512-28-3 |
| Purity | 97% |
| Appearance | Not Available |
| Storage Temperature | 2-8°C |
Boronic acids and their esters are known to interact with various biological targets, including enzymes and receptors. The specific mechanism of action for this compound remains to be fully elucidated. However, studies suggest that boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with serine or cysteine residues in active sites.
In a study examining related compounds, it was found that the pinacol ester derivative retained significant activity against chemokine receptors CXCR1 and CXCR2, which are implicated in inflammatory responses and cancer progression. The compound's ability to inhibit CXCL1-induced Ca²⁺ flux in human polymorphonuclear cells (PMNs) indicates its potential as a therapeutic agent in inflammatory diseases .
Antagonistic Activity
Recent research highlighted that derivatives of boronic acids can exhibit antagonistic properties against chemokine receptors. For instance, this compound was shown to inhibit CXCL1-induced signaling pathways with an IC50 value indicating moderate potency. This suggests a potential role in treating conditions characterized by excessive inflammation or tumorigenesis .
Enzyme Inhibition
Boronic esters are also explored for their role as enzyme inhibitors. The ability of this compound to inhibit specific enzymes could be leveraged in drug design, particularly for diseases where enzyme dysregulation is a factor. For example, similar compounds have been investigated for their inhibitory effects on proteases and other enzymes critical to disease processes.
Case Studies and Research Findings
- CXCR Antagonism :
-
Cross-Coupling Reactions :
- The compound has been effectively utilized in Suzuki-Miyaura coupling reactions, showcasing its utility as a building block for synthesizing more complex organic molecules with potential biological activities.
- Therapeutic Applications :
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-chloro-4-fluoro-6-methylphenylboronic acid pinacol ester?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura cross-coupling precursors. A general approach includes:
- Step 1 : Halogenation of the parent benzene derivative to introduce chloro and fluoro groups.
- Step 2 : Methylation at the 6-position via Friedel-Crafts alkylation or directed ortho-metalation.
- Step 3 : Boronation using bis(pinacolato)diboron under palladium catalysis (e.g., Pd(dppf)Cl₂) in anhydrous THF .
- Critical Factors : Moisture-sensitive intermediates require inert atmospheres (N₂/Ar). Purity is enhanced via column chromatography (silica gel, hexane/EtOAc eluent) .
Q. How do substitution patterns influence the reactivity of this boronic ester in cross-coupling reactions?
- Methodological Answer : The 2-chloro-4-fluoro-6-methyl substitution pattern impacts electronic and steric properties:
- Electronic Effects : Electron-withdrawing Cl and F groups at positions 2 and 4 reduce electron density on the boron atom, slowing transmetalation but improving regioselectivity.
- Steric Effects : The 6-methyl group increases steric hindrance, favoring coupling with less bulky partners (e.g., aryl iodides over bromides).
- Validation : Compare coupling yields with structural analogs (e.g., 2-chloro-5-fluoro-3-methyl derivatives) using HPLC-MS to track reaction progress .
Q. What are recommended storage and handling protocols for this compound?
- Methodological Answer :
- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent boronic ester hydrolysis.
- Handling : Use gloveboxes for air-sensitive steps. For characterization, dissolve in deuterated chloroform (CDCl₃) to avoid solvent interference in NMR .
Advanced Research Questions
Q. How can conflicting data on the biological activity of structurally similar boronic esters be resolved?
- Methodological Answer :
- Case Study : Evidence shows 2-chloro-5-fluoro-3-methylphenylboronic acid pinacol ester inhibits proteasome activity, while 4-chloro analogs show no effect .
- Resolution Strategy :
Perform docking simulations (e.g., AutoDock Vina) to compare binding affinities to proteasome subunits.
Validate with cell-based assays (e.g., measuring ubiquitinated protein accumulation via Western blot).
Use isotopic labeling (³H/¹⁴C) to track intracellular uptake differences due to substitution patterns .
Q. What advanced techniques optimize reaction yields in sterically hindered Suzuki-Miyaura couplings?
- Methodological Answer :
- Catalyst Screening : Test bulky ligands (e.g., SPhos, XPhos) to enhance Pd catalyst turnover.
- Solvent Optimization : Use high-boiling solvents (e.g., dioxane) to prolong reaction stability.
- Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining >90% yield, monitored via LC-MS .
Q. How does the 6-methyl group influence regioselectivity in multi-component reactions?
- Methodological Answer :
- Experimental Design : Compare reaction outcomes with/without the methyl group in one-pot syntheses.
- Analytical Tools :
- HPLC-PDA to quantify product distribution.
- DFT Calculations (Gaussian 16) to map transition-state energies and steric maps.
- Example : The methyl group directs nucleophilic attack to the para-position in Pd-catalyzed allylic substitutions .
Data Contradiction Analysis
Q. Conflicting reports on hydrolytic stability: How to assess the impact of substituents?
- Methodological Answer :
- Contradiction : Some studies report rapid hydrolysis of 2-chloro-4-fluoro derivatives, while others note stability.
- Resolution :
Conduct kinetic studies (NMR time-course in D₂O/CD₃CN mixtures) to measure hydrolysis rates.
Compare with analogs (e.g., 4-methoxy vs. 4-fluoro) to isolate electronic vs. steric effects.
Use Arrhenius plots to determine activation energy barriers .
Comparative Reactivity Table
Future Research Directions
- Medicinal Chemistry : Screen for kinase inhibition using high-throughput SPR (Biacore).
- Materials Science : Incorporate into conjugated polymers for OLEDs; measure electroluminescence efficiency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
